

Application Notes: Nafamostat Mesylate in the Study of Mast Cell Tryptase

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Compound of Interest		
Compound Name:	Nafamostat Mesylate	
Cat. No.:	B000724	Get Quote

Introduction

Nafamostat Mesylate is a potent, synthetic serine protease inhibitor with broad clinical applications, including as an anticoagulant and for the treatment of acute pancreatitis.[1][2] In the context of cellular research, it has emerged as an invaluable tool for investigating the physiological and pathological roles of mast cell tryptase.[3][4] Tryptase, a major secretory granule-associated serine protease released upon mast cell degranulation, is implicated in a variety of inflammatory and allergic conditions such as asthma and inflammatory bowel disease.[4][5] **Nafamostat Mesylate**'s high affinity and selectivity for tryptase make it an excellent candidate for elucidating the enzyme's function in these processes.[3]

Mechanism of Action

Nafamostat Mesylate acts as a competitive and reversible inhibitor of human tryptase.[6][7] It exhibits extremely high potency, with an apparent inhibition constant (Ki) in the picomolar range, making it significantly more potent than other inhibitors like gabexate mesilate.[6][7] This potent inhibition allows for the specific study of tryptase-mediated events both in vitro and in vivo. While highly selective for tryptase at low concentrations, it's important to note that at higher concentrations, **Nafamostat Mesylate** can inhibit other serine proteases.[3][8]

Applications in Research

• Elucidation of Tryptase-Mediated Signaling: **Nafamostat Mesylate** is instrumental in studying the downstream effects of tryptase activity. Tryptase is known to activate Protease-







Activated Receptor-2 (PAR-2), initiating signaling cascades that contribute to inflammation, vasodilation, and increased vascular permeability.[5][9] By inhibiting tryptase, researchers can dissect the specific contributions of the tryptase/PAR-2 axis in various disease models.

- In Vivo Studies of Allergic and Inflammatory Models: In animal models of conditions like asthma and colitis, Nafamostat Mesylate has been shown to ameliorate disease symptoms.
 [3][4] For instance, it can suppress airway hyperreactivity, reduce eosinophil infiltration, and inhibit the production of pro-inflammatory cytokines.
 [8] These studies highlight the therapeutic potential of targeting tryptase.
- In Vitro Mast Cell Degranulation and Tryptase Activity Assays: Nafamostat Mesylate is a
 critical control in assays measuring mast cell degranulation and tryptase release. It allows for
 the differentiation of tryptase-dependent and -independent effects of mast cell activation.

Quantitative Data

The inhibitory activity of **Nafamostat Mesylate** against mast cell tryptase has been quantified in various studies. The following table summarizes key data points for easy comparison.



Parameter	Value	Species/Enzy me	Notes	Reference
Ki	95.3 pM	Human Tryptase	Competitive inhibitor. 1000 times lower than gabexate mesilate.	[6][7]
IC50	1.9x10 ⁻⁷ M (for Gabexate)	Human Lung Tryptase	While the direct IC50 for Nafamostat is not explicitly stated in the provided text, the IC50 of the less potent inhibitor gabexate mesilate is given for comparison.	[1]
Effective Concentration (in vivo)	3 and 10 mg/kg	Rat	Pretreatment reversed ioxaglate-induced pulmonary dysfunction.	[1]
Effective Concentration (in vitro)	10 ⁻⁸ M	Rat Peritoneal Mast Cells	Almost completely inhibited tryptase-like protease activity.	[1]
Effective Concentration (in vitro)	0.1 nM	Human Pulmonary Arterial Endothelial Cells	Reversed tryptase-induced endothelial barrier dysfunction.	[1]



Experimental Protocols

1. In Vitro Tryptase Activity Inhibition Assay

This protocol is designed to measure the inhibitory effect of **Nafamostat Mesylate** on purified tryptase or tryptase released from mast cells.

Materials:

- Purified human lung tryptase
- Nafamostat Mesylate
- Tryptase substrate (e.g., t-Boc-Phe-Ser-Arg-MCA)
- Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 20 μM heparin and 10% glycerol
- 96-well microplate
- Microplate reader capable of measuring fluorescence or absorbance

Procedure:

- Prepare a stock solution of Nafamostat Mesylate in a suitable solvent (e.g., DMSO or water).
- In a 96-well plate, add purified human lung tryptase (e.g., 7x10⁻⁴ units/mL final concentration) to the assay buffer.[1]
- Add varying concentrations of Nafamostat Mesylate to the wells containing the tryptase.
 Include a vehicle control (solvent only).
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at 37°C to allow for binding.
- Initiate the enzymatic reaction by adding the tryptase substrate (e.g., 3.75 μM final concentration).[1]



- Incubate the plate at 37°C for 30 minutes.[1]
- Terminate the reaction by immersing the plate in boiling water for 30-60 seconds.[1]
- Measure the fluorescence or absorbance of the product at the appropriate wavelength.
- Calculate the percentage of tryptase activity inhibition for each concentration of Nafamostat
 Mesylate and determine the IC50 value.
- 2. Mast Cell Degranulation and Tryptase Release Assay

This protocol measures the effect of **Nafamostat Mesylate** on the activity of tryptase released from stimulated mast cells.

Materials:

- Rat peritoneal mast cells or a cultured mast cell line
- Mast cell stimulation agent (e.g., ioxaglate, compound 48/80, or Calcium Ionophore A23187)
- Nafamostat Mesylate
- Hank's Balanced Salt Solution (HBSS)
- Tryptase substrate and assay buffer (as described above)
- Centrifuge
- 96-well microplate and reader

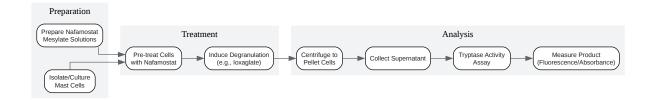
Procedure:

- Isolate rat peritoneal mast cells or culture a suitable mast cell line.[1]
- Wash and resuspend the cells in HBSS.
- Aliquot the mast cell suspension into microfuge tubes.



- Pre-treat the cells with varying concentrations of Nafamostat Mesylate or vehicle control for a specified time.
- Induce degranulation by adding the stimulating agent (e.g., ioxaglate).[1]
- Incubate for a suitable period (e.g., 30 minutes) at 37°C.
- Centrifuge the tubes to pellet the cells.
- Collect the supernatant, which contains the released tryptase.
- Perform the tryptase activity assay on the supernatant as described in Protocol 1.
- The reduction in measured tryptase activity in the presence of Nafamostat Mesylate indicates its inhibitory effect on the released enzyme.

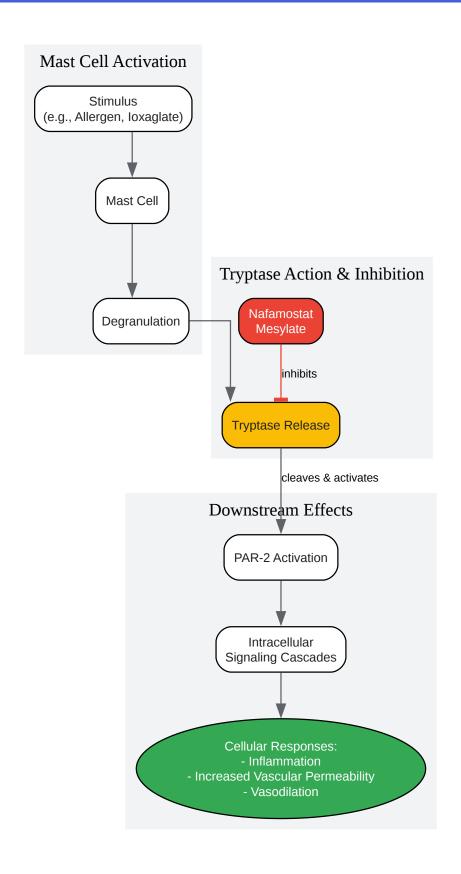
Visualizations



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Caption: Workflow for Mast Cell Degranulation and Tryptase Inhibition Assay.





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Caption: Tryptase Signaling Pathway and Inhibition by Nafamostat Mesylate.



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